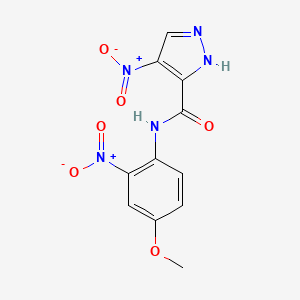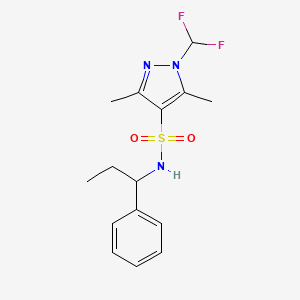![molecular formula C17H22Cl2N4O3S B10941909 2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B10941909.png)
2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, diethylamino, sulfonyl, and pyrazolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE typically involves multiple steps, including the introduction of chloro, diethylamino, sulfonyl, and pyrazolyl groups onto a benzamide scaffold. Common synthetic routes may include:
Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzamide ring.
Sulfonylation: Addition of a sulfonyl group, often using sulfonyl chlorides under basic conditions.
Amination: Incorporation of the diethylamino group through nucleophilic substitution reactions.
Pyrazolyl Substitution: Attachment of the pyrazolyl group via coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反应分析
Types of Reactions
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure by replacing specific groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, sulfonyl chlorides, and amines are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Shares the benzamide core and chloro groups but lacks the diethylamino and pyrazolyl substitutions.
N-(1-Ethyl-1H-pyrazol-3-yl)-2,4-dichlorobenzamide: Similar structure but without the sulfonyl and diethylamino groups.
Uniqueness
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various molecular targets, making it valuable in diverse research fields.
属性
分子式 |
C17H22Cl2N4O3S |
|---|---|
分子量 |
433.4 g/mol |
IUPAC 名称 |
2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethylpyrazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C17H22Cl2N4O3S/c1-4-22-8-7-12(21-22)11-20-17(24)13-9-16(15(19)10-14(13)18)27(25,26)23(5-2)6-3/h7-10H,4-6,11H2,1-3H3,(H,20,24) |
InChI 键 |
CRCALQMCODTVNH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941826.png)
![N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10941834.png)

![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one](/img/structure/B10941848.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941856.png)
![ethyl 7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10941861.png)
![ethyl 2-{[({(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10941862.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B10941863.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941865.png)
![ethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10941867.png)

![1-[(2-fluorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10941888.png)
![methyl 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10941890.png)
![3-[(4-bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B10941894.png)
